molecular formula C13H8F3NO B1452844 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine CAS No. 1187166-15-9

6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine

Cat. No.: B1452844
CAS No.: 1187166-15-9
M. Wt: 251.2 g/mol
InChI Key: BDVKKTBFMNQSFV-UHFFFAOYSA-N
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Description

6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps. One of the key steps is the reaction of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . This is followed by a vapor-phase reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a methyl group at the 6-position and a 3,4,5-trifluorobenzoyl group at the 2-position . The InChI code for this compound is 1S/C13H8F3NO/c1-7-3-2-4-17-12(7)13(18)8-5-9(14)11(16)10(15)6-8/h2-6H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.21 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the search results.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyridine derivatives, including 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine, is critical for exploring their applications in various scientific fields. Compounds containing pyridine units, such as heterocyclic N-oxide molecules, have been recognized for their versatility as synthetic intermediates due to their significant biological importance. These compounds are pivotal in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications (Dongli Li et al., 2019). The synthesis approaches for these derivatives often involve strategies to incorporate pyridine and related heterocycles into complex molecules, highlighting the importance of chemical modifications to achieve desired properties and activities.

Catalysis and Organic Synthesis Applications

Pyridine and its derivatives serve as key components in catalysis and organic synthesis. Their utility spans from serving as ligands in transition metal-catalyzed reactions to acting as nucleophilic bases or catalysts in organic transformations. The diverse reactivity profile of pyridine derivatives allows for their application in synthesizing complex organic molecules, facilitating various chemical reactions, and enhancing the efficiency and selectivity of catalytic processes. This underlines the significance of pyridine derivatives, including the compound of interest, in developing new catalytic systems and methodologies in organic synthesis.

Material Science and Optoelectronic Applications

In the field of material science, pyridine derivatives have been explored for their potential in creating novel optoelectronic materials. Functionalized quinazolines and pyrimidines, which share structural similarities with pyridine derivatives, have been reported for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (G. Lipunova et al., 2018). The incorporation of pyridine and its derivatives into π-extended conjugated systems is valuable for creating novel materials that exhibit desirable electroluminescent and photoluminescent properties, emphasizing the role of pyridine derivatives in advancing materials for optoelectronics and photonics.

Properties

IUPAC Name

(6-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c1-7-3-2-4-11(17-7)13(18)8-5-9(14)12(16)10(15)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKKTBFMNQSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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